

# The Therapeutic Renaissance of Benzothiazoles: A Comparative Review for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,3-Benzothiazol-7-ol

Cat. No.: B065475

[Get Quote](#)

The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically approved drugs and a plethora of promising therapeutic candidates.<sup>[1][2]</sup> This guide offers a comparative analysis of the therapeutic potential of benzothiazole compounds in key disease areas: oncology, infectious diseases, and neurodegenerative disorders. We will delve into the experimental data that underpins their efficacy, provide detailed protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

## I. Anticancer Potential: Targeting the Hallmarks of Cancer

Benzothiazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.<sup>[3][4][5]</sup> Their mechanisms of action are multifaceted, often involving the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.<sup>[3][6]</sup>

## Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core. The following table summarizes the *in vitro* cytotoxic activity (IC<sub>50</sub> values in  $\mu\text{M}$ ) of various benzothiazole derivatives against several

human cancer cell lines, providing a comparative perspective on their potency. For context, the activity of cisplatin, a widely used chemotherapy drug, is also included where available.[4][5]

| Derivative Class            | Representative Compound | Cancer Cell Line | IC50 (µM) | Standard Drug (IC50 µM) | Reference |
|-----------------------------|-------------------------|------------------|-----------|-------------------------|-----------|
| Pyrrolidine-based           |                         |                  |           |                         |           |
| Imidazo[2,1-b]benzothiazole | Compound 4              | HepG2 (Liver)    | <4.0      | -                       | [3][5]    |
| MCF-7 (Breast)              | <4.0                    | -                | [3][5]    |                         |           |
| HeLa (Cervical)             | <4.0                    | -                | [3][5]    |                         |           |
| Substituted Pyridine-based  |                         |                  |           |                         |           |
| Acetamide                   | Compound 29             | SKRB-3 (Breast)  | 0.0012    | -                       | [3]       |
| Benzothiazole               |                         |                  |           |                         |           |
| SW620 (Colon)               | 0.0043                  | -                | [3]       |                         |           |
| A549 (Lung)                 | 0.044                   | -                | [3]       |                         |           |
| HepG2 (Liver)               | 0.048                   | -                | [3]       |                         |           |
| Chlorobenzyl Indole         |                         |                  |           |                         |           |
| Semicarbazide               | Compound 55             | HT-29 (Colon)    | 0.024     | -                       | [3]       |
| Benzothiazole               |                         |                  |           |                         |           |
| H460 (Lung)                 | 0.29                    | -                | [3]       |                         |           |
| A549 (Lung)                 | 0.84                    | -                | [3]       |                         |           |

|                                         |                                                                      |                    |           |                                       |     |
|-----------------------------------------|----------------------------------------------------------------------|--------------------|-----------|---------------------------------------|-----|
| MDA-MB-231<br>(Breast)                  | 0.88                                                                 | -                  | [3]       |                                       |     |
| Oxothiazolidine-based<br>Benzothiazole  | Substituted chlorophenyl<br>oxothiazolidinone based<br>benzothiazole | HeLa<br>(Cervical) | 9.76      | Cisplatin<br>(Higher IC50)            | [4] |
|                                         | 53                                                                   |                    |           |                                       |     |
| Methoxybenzamide<br>Benzothiazole       | Compound 41                                                          | Various            | 1.1 - 8.8 | Cisplatin<br>(comparable/less active) | [5] |
| Chloromethyl benzamide<br>Benzothiazole | Compound 42                                                          | Various            | 1.1 - 8.8 | Cisplatin<br>(comparable/less active) | [5] |

## Key Mechanistic Insights: Induction of Apoptosis

A primary mechanism by which many benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death can be initiated via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Several studies have demonstrated that benzothiazole derivatives can trigger the mitochondrial apoptosis pathway.<sup>[6][7]</sup> For instance, the novel benzothiazole derivative YLT322 has been shown to induce apoptosis in HepG2 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.<sup>[6]</sup> This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.<sup>[6]</sup>



[Click to download full resolution via product page](#)

#### Mitochondrial Apoptosis Pathway Induced by Benzothiazoles.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature of many cancers. The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing this pathway.<sup>[3]</sup> Treatment with PB11 leads to a downregulation of PI3K and AKT, which in turn promotes the apoptotic process.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Inhibition of PI3K/AKT Pathway by a Benzothiazole Derivative.

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Benzothiazole derivative (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates

- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents.<sup>[10]</sup> Benzothiazole derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi.<sup>[11][12][13]</sup>

## Comparative Antimicrobial Efficacy

The antimicrobial activity of benzothiazole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents a comparison of the MIC

values (in  $\mu\text{g/mL}$ ) of several benzothiazole derivatives against various bacterial strains, with ciprofloxacin, a broad-spectrum antibiotic, as a reference.[\[11\]](#)[\[12\]](#)

| Derivative Class                 | Representative Compound | Bacterial Strain     | MIC ( $\mu\text{g/mL}$ )         | Standard Drug (MIC $\mu\text{g/mL}$ )          | Reference            |
|----------------------------------|-------------------------|----------------------|----------------------------------|------------------------------------------------|----------------------|
| Isatin-Benzothiazole Hybrids     | Compound 41c            | E. coli              | 3.1                              | Ciprofloxacin (12.5)                           | <a href="#">[12]</a> |
| P. aeruginosa                    | 6.2                     | Ciprofloxacin (12.5) | <a href="#">[12]</a>             |                                                |                      |
| B. cereus                        | 12.5                    | Ciprofloxacin (12.5) | <a href="#">[12]</a>             |                                                |                      |
| S. aureus                        | 12.5                    | Ciprofloxacin (12.5) | <a href="#">[12]</a>             |                                                |                      |
| 2-Arylbenzothiazoles             | Compounds 25a, 25b, 25c | E. faecalis          | ~1                               | Ciprofloxacin (2.93)                           | <a href="#">[12]</a> |
| Pyrimido[2,1-b]benzothiazoles    | Compounds 35d, 35e, 35g | S. aureus            | - (Zone of Inhibition: 17-19 mm) | Ciprofloxacin (Zone of Inhibition: 14 mm)      | <a href="#">[12]</a> |
| Benzothiazole-Pyrazolone Hybrids | Compound 16c            | S. aureus            | 0.025 mM                         | Ampicillin (0.179 mM), Sulfadiazine (1.998 mM) | <a href="#">[14]</a> |

## Mechanism of Action: Targeting Essential Bacterial Enzymes

Benzothiazole derivatives often exert their antimicrobial effects by inhibiting essential bacterial enzymes that are absent or significantly different in humans, providing a degree of selective

toxicity.

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination.[15][16] Its inhibition leads to the disruption of these vital processes and ultimately, bacterial cell death. Several benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase.[15]



[Click to download full resolution via product page](#)

Mechanism of Action of Benzothiazole as a DNA Gyrase Inhibitor.

## Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][11]

Materials:

- Bacterial strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth)

- Benzothiazole derivative (test compound)
- Standard antibiotic (positive control)
- 96-well microtiter plates
- Incubator

**Procedure:**

- Inoculum Preparation: Prepare a standardized bacterial inoculum in broth medium.
- Serial Dilution: Perform serial twofold dilutions of the benzothiazole derivative and the standard antibiotic in the microtiter plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

### **III. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases**

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function.<sup>[8][17]</sup> Benzothiazole derivatives have shown promise as neuroprotective agents, with some compounds targeting key enzymes and pathways implicated in the pathology of these devastating disorders.<sup>[18][19]</sup>

### **Comparative Neuroprotective Activity**

The neuroprotective potential of benzothiazole derivatives is often assessed by their ability to inhibit enzymes like acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. The following table provides a comparison of the inhibitory

activity (IC<sub>50</sub> or Ki values) of different benzothiazole derivatives against AChE. Donepezil, a standard drug for AD, is included for comparison.[\[17\]](#)[\[18\]](#)

| Derivative Class                    | Representative Compound    | Target | IC <sub>50</sub> /Ki                                       | Standard Drug                        | Reference            |
|-------------------------------------|----------------------------|--------|------------------------------------------------------------|--------------------------------------|----------------------|
| Multi-target Benzothiazole          | Compound 3s                | AChE   | IC <sub>50</sub> : 6.7 μM<br>(IC <sub>50</sub> : 36.45 nM) | Donepezil                            | <a href="#">[17]</a> |
| BuChE                               | IC <sub>50</sub> : 2.35 μM | -      | [17]                                                       |                                      |                      |
| MAO-B                               | IC <sub>50</sub> : 1.6 μM  | -      | [17]                                                       |                                      |                      |
| Dual AChE/MAO-B Inhibitor           | Compound 4f                | AChE   | IC <sub>50</sub> : 23.4 nM                                 | -                                    | <a href="#">[18]</a> |
| MAO-B                               | IC <sub>50</sub> : 40.3 nM | -      | [18]                                                       |                                      |                      |
| Benzothiazolone Derivative          | Compound M13               | BChE   | IC <sub>50</sub> : 1.21 μM                                 | -                                    | <a href="#">[19]</a> |
| Benzothiazole-piperazine derivative | Compound LB05              | AChE   | IC <sub>50</sub> : 0.40 μM                                 | Donepezil (similar efficacy in vivo) | <a href="#">[20]</a> |

## Mechanism of Action: Beyond Cholinesterase Inhibition

While AChE inhibition is a key mechanism, some benzothiazole derivatives exhibit multi-target activity, which is a promising strategy for complex diseases like AD.

In AD, there is a deficit of acetylcholine, a neurotransmitter crucial for memory and cognition. [\[21\]](#) AChE inhibitors, including certain benzothiazole derivatives, block the action of AChE,

thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[22] This can lead to symptomatic improvement in cognitive function.



[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition by Benzothiazoles.

## Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used spectrophotometric assay to determine AChE activity and the inhibitory potential of compounds.

Materials:

- Acetylcholinesterase (AChE) enzyme

- Acetylthiocholine iodide (ATCl) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
- Phosphate buffer (pH 8.0)
- Benzothiazole derivative (test compound)
- 96-well microplate
- Microplate reader

**Procedure:**

- Reagent Preparation: Prepare solutions of AChE, ATCl, DTNB, and the test compound in phosphate buffer.
- Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
- Enzyme Addition: Add the AChE solution to each well and incubate to allow for inhibitor-enzyme interaction.
- Substrate Addition: Initiate the reaction by adding the ATCl substrate.
- Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

## IV. Conclusion and Future Directions

The benzothiazole scaffold has unequivocally demonstrated its versatility and therapeutic potential across diverse and challenging disease areas. The extensive body of research highlights the profound impact of structural modifications on the biological activity of these compounds, offering a rich landscape for structure-activity relationship studies and rational drug design.

For researchers and drug development professionals, the path forward involves a multi-pronged approach:

- Head-to-head comparative studies of novel derivatives against established standards are crucial for identifying candidates with superior efficacy and safety profiles.
- In-depth mechanistic studies are necessary to fully elucidate the signaling pathways and molecular targets of these compounds, paving the way for more targeted therapies.
- Optimization of pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts will be key to translating the *in vitro* potency of these compounds into *in vivo* efficacy.

The continued exploration of the chemical space around the benzothiazole nucleus holds immense promise for the discovery and development of next-generation therapeutics to address some of the most pressing medical needs of our time.

## V. References

- Xuejiao S, Yong X, Ningyu W, Lidan Z, Xuanhong S, Youzhi X, et al. (2013) A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway *In Vitro* with Anti-Tumor Activity in Solid Malignancies. *PLoS ONE* 8(5): e63900. [\[Link\]](#)
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2020). MDPI. [\[Link\]](#)
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). *Journal of Chemical Health Risks*. [\[Link\]](#)
- Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [\[Link\]](#)
- Benzothiazole derivatives as anticancer agents. (2020). PubMed Central. [\[Link\]](#)
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [\[Link\]](#)

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central. [[Link](#)]
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). National Institutes of Health. [[Link](#)]
- Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [[Link](#)]
- Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. (2020). Frontiers in Chemistry. [[Link](#)]
- Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2018). PubMed. [[Link](#)]
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [[Link](#)]
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [[Link](#)]
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. [[Link](#)]
- From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. (2017). PubMed Central. [[Link](#)]
- ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMérieux. [[Link](#)]
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. [[Link](#)]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [[Link](#)]
- Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [[Link](#)]

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). PubMed Central. [\[Link\]](#)
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. [\[Link\]](#)
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [\[Link\]](#)
- Inhibition of Cholinesterases by Benzothiazolone Derivatives. (2021). MDPI. [\[Link\]](#)
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (2004). Karger Publishers. [\[Link\]](#)
- Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold- Based DNA Gyrase Inhibitors with Potent Activity against *Acinetobacter baumannii* and *Pseudomonas aeruginosa*. (2023). Diva-portal.org. [\[Link\]](#)
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [\[Link\]](#)
- Drug candidates in clinical trials for Alzheimer's disease. (2017). ResearchGate. [\[Link\]](#)
- Current and Future Treatments in Alzheimer Disease: An Update. (2019). PubMed Central. [\[Link\]](#)
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central. [\[Link\]](#)
- Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update. (2023). PubMed Central. [\[Link\]](#)
- Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. (2025). PubMed. [\[Link\]](#)
- Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. (2017). International Journal of Pharmaceutical Sciences Review and Research. [\[Link\]](#)
- Acetylcholinesterase and its inhibition in Alzheimer disease. (2004). PubMed. [\[Link\]](#)

- Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review. (2022). *Frontiers in Pharmacology*. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Researching new drugs for Alzheimer's disease | Alzheimer's Society [alzheimers.org.uk]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 4. [flore.unifi.it](http://flore.unifi.it) [flore.unifi.it]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [sddn.es](http://sddn.es) [sddn.es]
- 9. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [woah.org](http://woah.org) [woah.org]
- 11. [jchr.org](http://jchr.org) [jchr.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 14. [mdpi.com](http://mdpi.com) [mdpi.com]
- 15. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Inhibition of Cholinesterases by Benzothiazolone Derivatives [mdpi.com]
- 20. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [The Therapeutic Renaissance of Benzothiazoles: A Comparative Review for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065475#comparative-review-of-the-therapeutic-potential-of-benzothiazole-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)